molecular formula C14H12BrNO3 B11522428 N-[5-bromo-2-(cyclopropanecarbonyl)-1-benzofuran-3-yl]acetamide

N-[5-bromo-2-(cyclopropanecarbonyl)-1-benzofuran-3-yl]acetamide

Cat. No.: B11522428
M. Wt: 322.15 g/mol
InChI Key: GWEWZHAFJWTTKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-BROMO-2-CYCLOPROPANECARBONYL-1-BENZOFURAN-3-YL)ACETAMIDE is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-BROMO-2-CYCLOPROPANECARBONYL-1-BENZOFURAN-3-YL)ACETAMIDE typically involves multiple steps, starting with the formation of the benzofuran core. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed to form the carbon-carbon bonds necessary for the benzofuran structure . This reaction is favored due to its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-BROMO-2-CYCLOPROPANECARBONYL-1-BENZOFURAN-3-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms, such as bromine, can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

N-(5-BROMO-2-CYCLOPROPANECARBONYL-1-BENZOFURAN-3-YL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its biological activities make it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications include anti-cancer and anti-viral treatments.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(5-BROMO-2-CYCLOPROPANECARBONYL-1-BENZOFURAN-3-YL)ACETAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-BROMO-2-CYCLOPROPANECARBONYL-1-BENZOFURAN-3-YL)ACETAMIDE stands out due to its unique structural features and the specific biological activities it exhibits. Its combination of a benzofuran core with a bromine atom and a cyclopropane ring provides distinct chemical properties that can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C14H12BrNO3

Molecular Weight

322.15 g/mol

IUPAC Name

N-[5-bromo-2-(cyclopropanecarbonyl)-1-benzofuran-3-yl]acetamide

InChI

InChI=1S/C14H12BrNO3/c1-7(17)16-12-10-6-9(15)4-5-11(10)19-14(12)13(18)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,16,17)

InChI Key

GWEWZHAFJWTTKQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(OC2=C1C=C(C=C2)Br)C(=O)C3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.